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molecular formula C10H20ClNO B1630115 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride CAS No. 1093652-85-7

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride

Cat. No. B1630115
M. Wt: 205.72 g/mol
InChI Key: AIFWPBDGHDFXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

A solution of 4N HCl in dioxane (5 mL, 20.0 mmol) was added to a solution of tert-butyl 4-[(cyclopropylmethoxy)methyl]piperidine-1-carboxylate (Intermediate 199, 0.75 g, 2.77 mmol) in dioxane (3 mL) at room temperature. The reaction mixture was stirred at room temperature for 3 h before being evaporated to dryness to provide the title compound as a pale pink sticky solid (0.7 g, 125%). Method B HPLC-MS: MH+ (free-based) requires m/z=170 Found: m/z=170, Rt=0.87 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[(cyclopropylmethoxy)methyl]piperidine-1-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Intermediate 199
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
125%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1([CH2:5][O:6][CH2:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1>O1CCOCC1>[ClH:1].[CH:2]1([CH2:5][O:6][CH2:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:3][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyl 4-[(cyclopropylmethoxy)methyl]piperidine-1-carboxylate
Quantity
0.75 g
Type
reactant
Smiles
C1(CC1)COCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Intermediate 199
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C1(CC1)COCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 125%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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